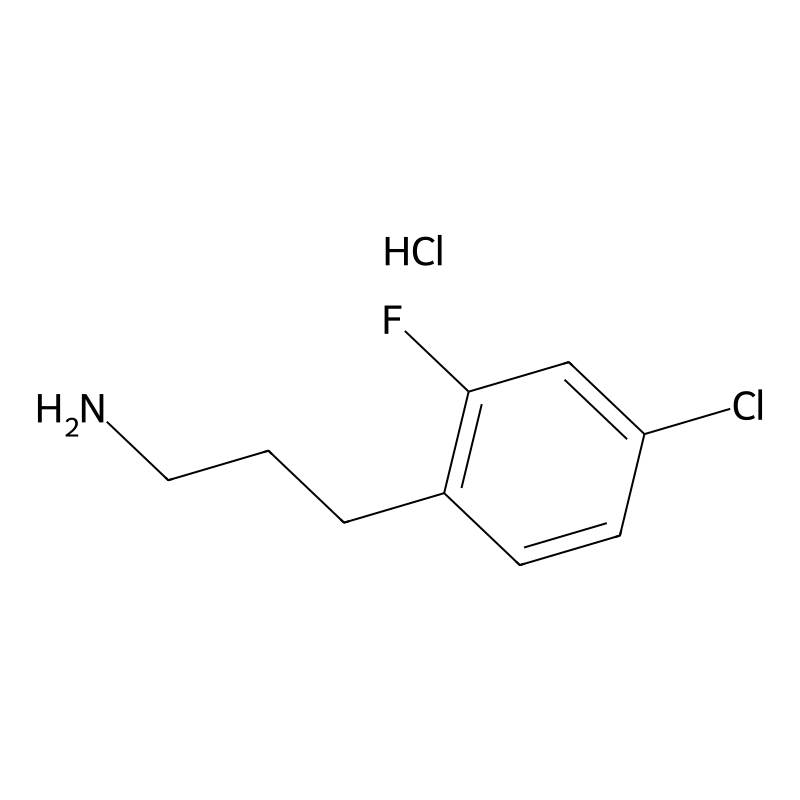

3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

- Chemical Structure and Potential: The presence of the functional groups in 3-Cl-4-F-POP-NH2•HCl, such as the amine group and the aromatic ring with chlorine and fluorine substituents, suggests potential applications in medicinal chemistry. Amines are a common functional group found in many pharmaceuticals, and the specific combination of substituents on the aromatic ring can influence biological activity [].

3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a primary amine group attached to a propan-1-amine chain. This chain connects to a substituted aromatic ring featuring chlorine at the para position (4th) and fluorine at the ortho position (2nd) relative to the amine group. The presence of the hydrochloride salt indicates that the compound exists as a positively charged ammonium ion paired with a chloride ion, enhancing its solubility in water and making it suitable for various applications in research and industry .

The chemical reactivity of 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride typically involves nucleophilic substitutions and electrophilic aromatic substitutions, owing to the presence of both the amine and the halogenated aromatic ring. The primary amine can participate in various reactions, such as:

- Acylation: Reaction with acyl chlorides to form amides.

- Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

- Diazotization: Under specific conditions, the amine can be converted into a diazonium salt, which can further react to form azo compounds.

The chlorinated and fluorinated aromatic ring can also undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chlorine and fluorine may influence the reactivity and orientation of these reactions .

Synthesis of 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride can be achieved through several methods, typically involving:

- Starting Materials: Utilizing commercially available halogenated phenols and propan-1-amine.

- Reaction Conditions: Common methods include:

- Nucleophilic Substitution: Reacting 4-chloro-2-fluorobenzyl chloride with propan-1-amine under basic conditions.

- Reduction Reactions: Reductions of nitro precursors or other functional groups can yield the desired amine.

The final product is often converted to its hydrochloride salt by reacting with hydrochloric acid to enhance solubility .

3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride finds applications primarily in:

- Pharmaceutical Research: As a lead compound for developing new antidepressants or antipsychotics.

- Chemical Biology: In studies exploring neurotransmitter interactions or receptor binding affinities.

- Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Its unique functional groups allow for diverse modifications, broadening its potential applications in various fields .

Interaction studies involving 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride focus on its binding affinity with various receptors and enzymes. Preliminary investigations suggest:

- Serotonin Transporter Interaction: Similar compounds have shown potential in inhibiting serotonin reuptake, indicating that this compound may have analogous effects.

- Dopamine Receptor Binding: Studies may explore its efficacy in modulating dopaminergic signaling pathways.

Further research is essential to establish definitive interaction profiles and therapeutic potentials .

Several compounds share structural similarities with 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride. Notable examples include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-(4-Fluorophenyl)propan-1-amine | Fluorinated phenyl group | Lacks chlorine substituent |

| 3-(4-Bromophenyl)propan-1-amine | Brominated phenyl group | Higher reactivity due to bromine |

| 3-(2-Chlorophenyl)propan-1-amine | Chlorine at ortho position | Different substitution pattern affects activity |

| 3-(4-Methylphenyl)propan-1-amine | Methyl group instead of halogens | Alters lipophilicity and biological activity |

The uniqueness of 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride lies in its specific combination of halogen substituents, which may influence its pharmacological properties compared to these similar compounds. Further comparative studies could elucidate these differences more comprehensively .